molecular formula C4H3FN2O2S B2783640 Pyrazine-2-sulfonyl fluoride CAS No. 2090368-34-4

Pyrazine-2-sulfonyl fluoride

Cat. No.: B2783640
CAS No.: 2090368-34-4
M. Wt: 162.14
InChI Key: QNXZFUAYAPJBLB-UHFFFAOYSA-N
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Description

Pyrazine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are known for their stability and reactivity, making them valuable in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-sulfonyl fluoride typically involves the reaction of pyrazine with sulfuryl fluoride (SO2F2). This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl fluoride group. The process can be summarized as follows:

    Step 1: Pyrazine is reacted with sulfuryl fluoride in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

    Addition Reactions: It can react with nucleophiles to form addition products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield a sulfonamide derivative.

Scientific Research Applications

Pyrazine-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: It serves as a biochemical probe for studying enzyme mechanisms and protein interactions.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of pyrazine-2-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group. In biological systems, it can inhibit enzymes by reacting with active site residues, thereby blocking their catalytic activity.

Comparison with Similar Compounds

    Pyrazine-2-sulfonyl Chloride: Similar in structure but less stable under acidic and basic conditions.

    Pyridazine-2-sulfonyl Fluoride: Another sulfonyl fluoride with a different nitrogen arrangement in the ring.

    Pyrimidine-2-sulfonyl Fluoride: A related compound with a different heterocyclic ring structure.

Uniqueness: Pyrazine-2-sulfonyl fluoride is unique due to its specific reactivity and stability, making it a valuable tool in various chemical and biological applications. Its ability to form stable covalent bonds with nucleophiles sets it apart from other sulfonyl fluorides.

Properties

IUPAC Name

pyrazine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXZFUAYAPJBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090368-34-4
Record name pyrazine-2-sulfonyl fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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